molecular formula C5H4FNO3S B8472438 n-Fluoropyridinium-2-sulfonate

n-Fluoropyridinium-2-sulfonate

Cat. No. B8472438
M. Wt: 177.16 g/mol
InChI Key: XTJWGMVVGSEOFC-UHFFFAOYSA-N
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Patent
US05081249

Procedure details

Sodium 2-pyridinesulfonate (1 mmol) was added to 2.2 ml of a solvent mixture containing water and acetonitrile (1:10). A gas mixture containing fluorine gas and nitrogen gas (1:9) was then introduced into the resultant mixture at -25° C. and at a flow rate of 30 ml/min. The amount of the fluorine introduced was 9 mmol. After the reaction, 20 ml of tetrahydrofuran was added to the reaction solution, and the separated precipitate was filtered off. The thus-formed precipitate was extracted with acetonitrile, and the solvent was then removed by distillation to provide 68 mg (38 percent) of N-fluoropyridinium-2-sulfonate. The spectral data of the product was the same as that obtained in Example 1.
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7]([O-:10])(=[O:9])=[O:8].[Na+].O.C(#N)C.[F:16]F>O1CCCC1>[F:16][N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[S:7]([O-:10])(=[O:9])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
Name
solvent
Quantity
2.2 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Three
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction solution
FILTRATION
Type
FILTRATION
Details
the separated precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
The thus-formed precipitate was extracted with acetonitrile
CUSTOM
Type
CUSTOM
Details
the solvent was then removed by distillation

Outcomes

Product
Name
Type
product
Smiles
F[N+]1=C(C=CC=C1)S(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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